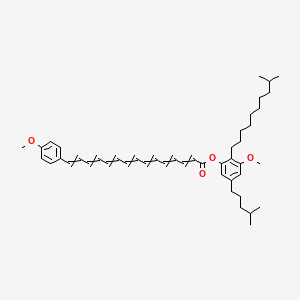
Carbamic acid, bis(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Carbamic acid, bis(1-methylethyl)- can be synthesized through several methods. One common approach involves the reaction of isopropylamine with carbon dioxide under controlled conditions. This reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the carbamate .
Industrial Production Methods
In industrial settings, the production of carbamic acid, bis(1-methylethyl)- often involves the use of high-pressure reactors to combine isopropylamine and carbon dioxide. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity. The resulting product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isopropyl isocyanate.
Reduction: Reduction reactions can convert it back to isopropylamine.
Substitution: It can participate in substitution reactions where the isopropyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Isopropyl isocyanate.
Reduction: Isopropylamine.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbamic acid, bis(1-methylethyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.
Industry: It is utilized in the production of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of carbamic acid, bis(1-methylethyl)- involves its interaction with various molecular targets. In biochemical assays, it can inhibit enzymes by forming stable carbamate-enzyme complexes. This interaction often involves the carbamate group reacting with the active site of the enzyme, leading to inhibition of its activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: Similar in structure but with a methyl group instead of isopropyl.
Ethyl carbamate: Contains an ethyl group instead of isopropyl.
Phenyl carbamate: Has a phenyl group replacing the isopropyl groups.
Uniqueness
Carbamic acid, bis(1-methylethyl)- is unique due to its specific isopropyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it suitable for specific applications where other carbamates may not be as effective .
Propiedades
Número CAS |
69777-49-7 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
di(propan-2-yl)carbamic acid |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8(6(3)4)7(9)10/h5-6H,1-4H3,(H,9,10) |
Clave InChI |
SUAKTVZNCRAEJJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


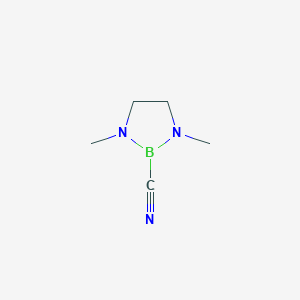

![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)
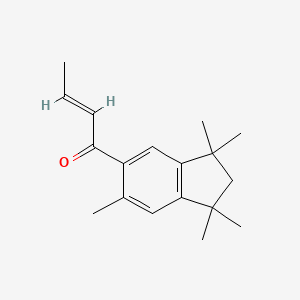

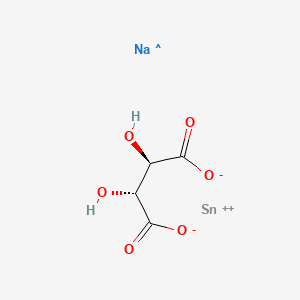
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)


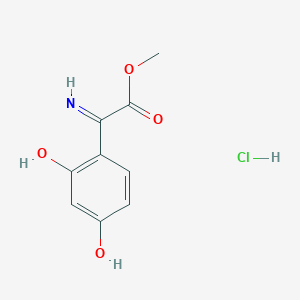

![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
